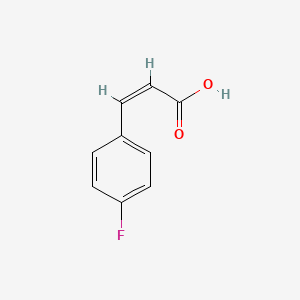

3-(4-Fluoro-phenyl)-acrylic acid

Description

Significance of Alpha,Beta-Unsaturated Carboxylic Acids in Organic Synthesis

Alpha,beta-unsaturated carboxylic acids, characterized by a carbon-carbon double bond conjugated to a carboxylic acid group, are pivotal building blocks in the field of organic synthesis. chemistryviews.orgwikipedia.org This structural motif is present in a wide array of biologically active natural products and pharmaceutical agents. chemistryviews.orgnih.gov Their utility stems from the presence of multiple reactive sites, allowing for a variety of chemical transformations. The double bond can undergo addition reactions, while the carboxylic acid group can be converted into other functional groups like esters, amides, and acid halides. ascent-acrylate.com

These compounds are frequently employed in the synthesis of more complex molecules through reactions such as the Diels-Alder and Michael additions. ascent-acrylate.comlibretexts.org In the realm of materials science, α,β-unsaturated acids and their ester derivatives serve as monomers for the creation of polymers and copolymers with diverse applications, including the production of plastics and lacquers. google.com Traditional methods for their synthesis often include the Knoevenagel condensation, Wittig, or Horner–Wadsworth–Emmons reactions. chemistryviews.orgresearchgate.net However, research continues to seek more efficient and environmentally benign synthetic routes. chemistryviews.orgresearchgate.net

Strategic Impact of Fluorine Atom Substitution in Chemical Design

The incorporation of fluorine atoms into organic molecules is a widely utilized strategy in medicinal chemistry and materials science to enhance a compound's properties. acs.orgnih.gov The high electronegativity and small size of the fluorine atom can significantly alter a molecule's electronic properties, conformation, and lipophilicity. nih.govtandfonline.com Judicious placement of fluorine can lead to improved metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the half-life of a drug. nih.govtandfonline.com

Overview of Research Trajectories for 3-(4-Fluoro-phenyl)-acrylic Acid

This compound, also known as 4-fluorocinnamic acid, has garnered attention in several areas of chemical research due to its combination of an α,β-unsaturated carboxylic acid moiety and a fluorine-substituted phenyl group. Its research applications primarily revolve around its use as a versatile building block in organic synthesis.

In medicinal chemistry, this compound and its derivatives are investigated for their potential biological activities. The presence of the fluorine atom can enhance metabolic stability and bioavailability, making it a valuable precursor for the synthesis of new therapeutic agents. chemimpex.com For instance, it can be used to create more complex molecules that may have applications in drug development. ascent-acrylate.com

In materials science, this compound and its esters are utilized in the synthesis of functional polymers. ascent-acrylate.com The acrylic acid group allows for polymerization, while the fluorinated phenyl ring can impart desirable properties such as thermal stability and specific optical or electronic characteristics to the resulting polymers. ascent-acrylate.com For example, esters of this acid are used in the synthesis of fragrances and flavors. ascent-acrylate.com

The synthesis of this compound itself is an area of study, with methods like the Knoevenagel condensation being employed. researchgate.netbrazilianjournals.com.br Research focuses on optimizing reaction conditions to improve yield and purity. researchgate.netbrazilianjournals.com.br

Physicochemical Properties of this compound:

| Property | Value |

| Molecular Formula | C₉H₇FO₂ |

| Molar Mass | 166.15 g/mol |

| Melting Point | 189-191°C |

| Boiling Point | 296.6°C at 760 mmHg |

| Density | 1.27 g/cm³ |

| pKa | 4.44 |

| Appearance | White crystalline powder |

| Data sourced from ascent-acrylate.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(Z)-3-(4-fluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISMMYAZSUSYVQG-UTCJRWHESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 4 Fluoro Phenyl Acrylic Acid and Analogues

Classical Organic Synthesis Approaches

Classical methods remain the cornerstone for the laboratory and industrial-scale production of 3-(4-fluoro-phenyl)-acrylic acid and its derivatives. These reactions are well-understood and offer versatility in terms of substrate scope and reaction conditions.

The Knoevenagel condensation is a widely employed and highly effective method for the synthesis of α,β-unsaturated acids like this compound. wikipedia.orgsigmaaldrich.com This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst. wikipedia.orgsigmaaldrich.com For the synthesis of this compound, 4-fluorobenzaldehyde (B137897) is reacted with malonic acid. brazilianjournals.com.br

The mechanism of the Knoevenagel condensation proceeds through several key steps. Initially, the basic catalyst deprotonates the active methylene compound to form a nucleophilic enolate ion. alfa-chemistry.com This enolate then attacks the carbonyl carbon of the aldehyde (4-fluorobenzaldehyde), leading to the formation of a β-hydroxy intermediate. sigmaaldrich.com Subsequent dehydration of this intermediate yields the final α,β-unsaturated product. sigmaaldrich.com

A significant variant of this reaction is the Doebner modification , which utilizes pyridine (B92270) as both the solvent and the base, often in the presence of a catalytic amount of piperidine (B6355638). wikipedia.orgorganic-chemistry.org This modification is particularly useful when one of the activating groups on the active methylene compound is a carboxylic acid. The reaction conditions typically involve heating the mixture to reflux. organic-chemistry.orglscollege.ac.in Under these conditions, the initial condensation product undergoes decarboxylation, directly yielding the α,β-unsaturated carboxylic acid. wikipedia.org

The choice of catalyst can influence the reaction's efficiency and stereoselectivity. While weak bases like piperidine are common, other catalysts such as β-alanine have also been used, particularly in the Verley modification to avoid the use of piperidine. alfa-chemistry.com The stereochemical outcome of the Knoevenagel condensation can often be controlled, with the more stable E-isomer being the predominant product due to thermodynamic equilibration. lscollege.ac.in

| Feature | Description | References |

|---|---|---|

| Reactants | 4-Fluorobenzaldehyde and Malonic Acid | brazilianjournals.com.br |

| Catalyst | Typically a weak base such as piperidine or pyridine. | wikipedia.orglscollege.ac.in |

| Mechanism | Nucleophilic addition of an enolate to the aldehyde, followed by dehydration. | sigmaaldrich.comalfa-chemistry.com |

| Doebner Modification | Uses pyridine as a solvent and base, leading to condensation and subsequent decarboxylation. | wikipedia.orgorganic-chemistry.org |

| Product | Predominantly the (E)-isomer of this compound. | lscollege.ac.in |

An alternative classical approach to synthesize analogs of this compound involves the condensation of substituted phenylacetic acids with aldehydes. This method, a variation of the Perkin reaction, can be used to generate a variety of arylacrylic acids. While less common for the direct synthesis of the title compound itself, it is a versatile strategy for producing derivatives.

In a typical procedure, a phenylacetic acid derivative is heated with an aromatic aldehyde in the presence of a base, such as sodium or potassium acetate, and an acid anhydride, often acetic anhydride. The reaction proceeds through the formation of an enolate from the phenylacetic acid, which then adds to the aldehyde. A subsequent series of steps involving dehydration and hydrolysis yields the α,β-unsaturated carboxylic acid.

The synthesis of various substituted phenylacetic acids, which can serve as precursors in this reaction, has been well-documented. For instance, new phenylacetic acid derivatives have been prepared through multi-step syntheses starting from compounds like 2,6-dibromo-4-methylaniline. researchgate.netmdpi.com These synthetic routes can involve steps such as bromination, cyanation, and subsequent hydrolysis to afford the desired phenylacetic acid. researchgate.net

The carboxylic acid group of this compound can be readily converted into a variety of esters through esterification. This process is crucial for creating derivatives with modified physical and chemical properties, which may be advantageous for specific applications. The most common method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

For example, the synthesis of ethyl 3-(4-fluoro-phenyl)-acrylate involves heating a solution of this compound in ethanol (B145695) with a catalytic amount of a strong acid. alfa-chemistry.comchemicalbook.comguidechem.com The reaction is reversible, and to drive it towards the ester product, it is common to use an excess of the alcohol or to remove the water formed during the reaction.

Similarly, other esters, such as butyl (E)-3-(4-fluorophenyl)prop-2-enoate, can be prepared by reacting the acid with butanol under similar acidic conditions. nih.gov The resulting esters are often purified by distillation or chromatography. These ester derivatives are valuable intermediates in their own right, finding use in the synthesis of more complex molecules. ascent-acrylate.com

| Ester Name | Alcohol Reactant | CAS Number | Molecular Formula | References |

|---|---|---|---|---|

| Ethyl (E)-3-(4-fluorophenyl)prop-2-enoate | Ethanol | 352-03-4 | C11H11FO2 | alfa-chemistry.comchemicalbook.comguidechem.com |

| Butyl (E)-3-(4-fluorophenyl)prop-2-enoate | Butanol | 131061-12-6 | C13H15FO2 | nih.gov |

Beyond the primary methods, other established routes in organic synthesis can be adapted to produce this compound and its analogs. The Heck reaction, a palladium-catalyzed cross-coupling of an aryl halide with an alkene, offers a powerful tool for forming the carbon-carbon double bond. In this context, 4-fluoro-iodobenzene or 4-fluoro-bromobenzene could be coupled with acrylic acid or its esters in the presence of a palladium catalyst and a base.

Another approach involves the Wittig reaction, where a phosphorus ylide (a Wittig reagent) derived from a 4-fluorobenzyl halide reacts with an aldehyde containing the acrylate (B77674) moiety, such as glyoxylic acid or its esters. This reaction is known for its high degree of stereoselectivity, often favoring the formation of the Z-isomer, which can then be isomerized to the more stable E-isomer if desired.

Furthermore, tandem reactions have been developed for the synthesis of related heterocyclic structures. For instance, a cobalt-catalyzed three-component synthesis of 2,5-substituted 1,3,4-oxadiazoles has been reported using N-isocyaniminotriphenylphosphorane, diazo compounds, and carboxylic acids. acs.org While not a direct synthesis of the target molecule, it showcases advanced synthetic strategies that could potentially be adapted.

Biocatalytic Synthesis and Enzymatic Transformations

In recent years, biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis. Enzymes offer high selectivity and operate under mild reaction conditions, reducing the environmental impact of chemical processes.

The use of enzymes for the synthesis of arylacrylic acid scaffolds, including this compound, is a growing area of research. One notable example is the use of phenylalanine ammonia-lyase (PAL) or related enzymes. These enzymes can catalyze the non-oxidative deamination of amino acids to form α,β-unsaturated carboxylic acids. By using a genetically engineered PAL with a modified substrate specificity, it is conceivable to produce this compound from a corresponding unnatural amino acid precursor.

Another biocatalytic approach involves the use of decarboxylases. Certain enzymes can catalyze the decarboxylation of substituted phenylmalonic acids, which can be prepared from the corresponding benzaldehydes. This enzymatic step would be analogous to the chemical decarboxylation observed in the Doebner modification of the Knoevenagel condensation.

Research into the biocatalytic synthesis of acrylic acid itself from renewable resources like glycerol (B35011) or 3-hydroxypropionic acid is also advancing. researchgate.net While not directly producing the fluorinated phenyl derivative, these developments in green chemistry pave the way for more sustainable production routes for a wide range of acrylic acid derivatives in the future. nih.gov A biocatalytic approach for the para-alkenylation of unprotected phenols has been shown to be an efficient method for synthesizing 3-(3-fluoro-4-hydroxyphenyl)acrylic acid, achieving high isolated yields.

Biocatalytic Para-Alkenylation of Unprotected Phenols

A novel and efficient method for the synthesis of para-coumaric acids, including analogues like this compound, involves the direct biocatalytic para-alkenylation of unprotected phenols. rsc.org This process utilizes a two-enzyme system operating concurrently in a buffer solution. rsc.org

The synthetic pathway consists of two main steps:

C-C Bond Formation : A tyrosine phenol (B47542) lyase (TPL) catalyzes the coupling of a phenol derivative with pyruvate (B1213749) and ammonia (B1221849). This initial reaction forms an L-tyrosine derivative. rsc.org

Ammonia Elimination : Subsequently, a tyrosine ammonia lyase (TAL) acts on the L-tyrosine intermediate, eliminating ammonia to yield the final (E)-para-coumaric acid product. rsc.org

This biocatalytic system is distinguished by its exceptional regio- and stereoselectivity, exclusively producing the para-substituted product with an (E)-configuration. rsc.org The reaction is clean, generating only water as a byproduct, and can be performed on a preparative scale, yielding excellent isolated yields without the need for chromatographic purification. rsc.org The co-expression of both enzymes in a single host organism streamlines the catalyst preparation, presenting an efficient route for the direct alkenylation of phenols. rsc.org

Asymmetric Biotransformations via Phenylalanine Ammonia-Lyase (PAL)

Phenylalanine Ammonia-Lyases (PALs) are highly effective biocatalysts for producing optically pure L-amino acids. turner-biocatalysis.com These enzymes catalyze the reversible, non-oxidative elimination of ammonia from L-phenylalanine to form trans-cinnamic acid. lookchem.comresearchgate.net By leveraging the reaction's reversibility, PALs can facilitate the amination of various acrylic acid derivatives, including this compound, to synthesize the corresponding L-arylalanines with high enantiomeric purity. turner-biocatalysis.comlookchem.com

This biocatalytic route is advantageous due to its perfect atom economy and the absence of a need for cofactor regeneration. turner-biocatalysis.com The process is scalable and product isolation is generally straightforward. turner-biocatalysis.com Research has focused on expanding the substrate scope of PALs through methods like directed evolution to enhance their activity towards non-natural substrates. lookchem.com For instance, variants of PAL from Rhodotorula graminis (RgrPAL) have been engineered to show significantly improved catalytic efficiency for substrates like 4-fluoro cinnamic acid. lookchem.com

The table below presents research findings on the relative activity of an RgrPAL variant towards different cinnamic acid derivatives.

| Substrate | Relative Activity (%) |

| Cinnamic acid | 100 |

| 4-Bromo cinnamic acid | 10 |

| 4-Fluoro cinnamic acid | 80 |

| 3-Bromo cinnamic acid | 50 |

| 3-Fluoro cinnamic acid | 110 |

| 3-Nitro cinnamic acid | 70 |

| Data sourced from engineering studies of PAL from Rhodotorula graminis. lookchem.com |

Furthermore, engineered PALs from Petroselinum crispum (PcPAL) have been developed to synthesize β-branched phenylalanine analogs, demonstrating the enzyme's versatility in creating complex amino acids with high diastereoselectivity and enantioselectivity. nih.gov The use of PALs, either as isolated enzymes or within whole-cell systems, represents a powerful strategy for the asymmetric synthesis of valuable chiral building blocks. nih.govresearchgate.net

Application of Lipases and Esterases in Stereoselective Transformations

Lipases and esterases are widely employed as biocatalysts for the kinetic resolution of racemic compounds, a key strategy for obtaining enantiomerically pure substances. researchgate.net While not directly used for the synthesis of the acrylic acid backbone, their application is crucial in the stereoselective transformations of related precursors and derivatives. These enzymes are valued for their stability, broad substrate tolerance, commercial availability, and ability to function under mild conditions without cofactors. researchgate.netsemanticscholar.org

The primary application of these hydrolases is in catalyzing stereoselective hydrolysis or esterification reactions. nih.gov For example, in the kinetic resolution of a racemic ester, a lipase (B570770) can selectively hydrolyze one enantiomer, leaving the other enantiomer as an unreacted ester. This allows for the separation of the two enantiomers. nih.gov This method has been successfully applied to the resolution of various compounds, including β-aryl-β-amino acid esters and secondary alcohols. researchgate.netsemanticscholar.org

The table below summarizes examples of stereoselective transformations catalyzed by lipases and esterases on relevant substrates.

| Enzyme | Substrate Type | Transformation | Selectivity (E-value) |

| Lipase PS (Pseudomonas cepacia) | 3-amino-3-phenylpropanoate esters | Hydrolysis | >200 |

| Lipase AK (Pseudomonas fluorescens) | rac-(5-phenylfuran-2-yl)-β-alanine ethyl ester | Hydrolysis | >146 |

| Various Lipases (e.g., CAL-B) | Racemic secondary alcohols | Acylation | High |

| Data compiled from studies on lipase-catalyzed resolutions. researchgate.netsemanticscholar.org |

The choice of solvent and reaction conditions can significantly influence the enantioselectivity of the transformation. nih.gov These enzymatic resolutions provide an effective pathway to chiral intermediates that are essential for the synthesis of pharmaceuticals and other fine chemicals. researchgate.netsemanticscholar.org

Whole-Cell Biocatalytic Systems for Compound Production

Whole-cell biocatalysis offers a robust and cost-effective platform for the production of fine chemicals by harnessing the complete enzymatic machinery of microorganisms. researchgate.net This approach avoids the need for costly enzyme purification and can facilitate cofactor regeneration internally. It is particularly well-suited for multi-step syntheses and for enzymes that are more stable within their native cellular environment. researchgate.netbris.ac.uk

For the production of compounds related to this compound, such as L-arylalanines, whole-cell systems are frequently employed. nih.govresearchgate.net Recombinant E. coli is a common host for overexpressing specific enzymes like Phenylalanine Ammonia-Lyase (PAL). nih.govresearchgate.net These engineered microbes can then be used directly as the biocatalyst to convert substrates like this compound into the desired amino acid product. lookchem.comresearchgate.net

Research has demonstrated the scalability of this method. For instance, an optimized E. coli-based whole-cell system was used to produce various β-branched phenylalanine analogs with high yields and stereoselectivity. nih.gov Similarly, recombinant Ralstonia pickettii has been used as a whole-cell biocatalyst for the efficient production of D-4-hydroxyphenylglycine. nih.gov Innovations in this field also include the development of advanced reactor designs, such as protocell-based continuous flow reactors, which immobilize whole cells to enhance stability and productivity under continuous operating conditions. bris.ac.uk

The table below provides examples of whole-cell systems used in biocatalysis.

| Host Organism | Target Enzyme(s) | Substrate | Product | Key Advantage |

| E. coli | Phenylalanine Ammonia-Lyase (PAL) | Cinnamic Acid Analogues | L-Arylalanines | High expression levels, ease of genetic manipulation. nih.govresearchgate.net |

| Ralstonia pickettii | Hydantoinase, Carbamoylase | DL-4-hydroxyphenylhydantoin | D-4-hydroxyphenylglycine | Efficient conversion rate in a homologous expression system. nih.gov |

| E. coli | Tyrosine Phenol Lyase & Tyrosine Ammonia Lyase | Phenols, Pyruvate | para-Coumaric Acids | Single catalyst preparation via co-expression. rsc.org |

| Data from studies on whole-cell biocatalytic production. |

These systems exemplify a practical and powerful strategy for industrial-scale synthesis, combining the high selectivity of enzymes with the operational simplicity and stability of using entire cells.

Chemical Reactivity and Reaction Mechanisms of 3 4 Fluoro Phenyl Acrylic Acid

Reactivity of the Alpha,Beta-Unsaturated Carboxylic Acid Moiety

The reactivity of the α,β-unsaturated carboxylic acid system is characterized by the conjugated arrangement of the carbon-carbon double bond and the carboxyl group. This conjugation influences the electron distribution across the molecule, creating reactive sites at the double bond and the carbonyl carbon.

The double bond in 3-(4-fluoro-phenyl)-acrylic acid is susceptible to both electrophilic and nucleophilic attacks.

Electrophilic Addition: The π electrons of the alkene double bond can act as a nucleophile, attacking electrophilic species. libretexts.org For instance, the addition of a hydrogen halide like HBr proceeds through a two-step mechanism. The initial step involves the protonation of the double bond to form a carbocation intermediate. libretexts.orgyoutube.com The subsequent attack by the bromide anion on the carbocation yields the final addition product. libretexts.org The regioselectivity of this addition is governed by the stability of the resulting carbocation.

Nucleophilic Addition (Conjugate Addition): The electron-withdrawing nature of the carboxylic acid group makes the β-carbon of the double bond electrophilic and thus susceptible to attack by nucleophiles. This type of reaction is known as a conjugate or Michael addition. chemimpex.comnih.gov A wide range of nucleophiles, including amines, thiols, and carbanions, can add across the double bond. researchgate.net The aza-Michael reaction, the addition of nitrogen-based nucleophiles like amines or their derivatives, is a particularly important transformation that provides access to β-amino acid derivatives. researchgate.netresearchgate.net These reactions are often catalyzed by acids or bases. researchgate.net

Table 1: Comparison of Addition Reactions

| Reaction Type | Attacking Species | Site of Initial Attack | Key Intermediate |

|---|---|---|---|

| Electrophilic Addition | Electrophile (e.g., H⁺) | C=C double bond (π electrons) | Carbocation |

| Nucleophilic Addition | Nucleophile (e.g., R₂NH) | β-carbon | Enolate |

The carbon-carbon double bond of this compound can function as a dienophile in Diels-Alder reactions, a powerful tool for forming six-membered rings. ascent-acrylate.com In this [4+2] cycloaddition, the acrylic acid derivative reacts with a conjugated diene to create more complex cyclic structures. ascent-acrylate.com The reaction's efficiency and selectivity can often be enhanced through the use of Lewis acid catalysts, such as aluminum chloride or tin tetrachloride, which coordinate to the carbonyl oxygen of the dienophile. researchgate.netgoogle.com This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction. researchgate.net The reaction of acrylic acid with butadiene, for example, yields 3-cyclohexene-1-carboxylic acid. google.com

The acrylic acid moiety provides a reactive double bond that can participate in polymerization reactions. ascent-acrylate.com This allows for the synthesis of functional polymers where the fluorinated phenyl group can impart specific properties to the resulting material. ascent-acrylate.com The polymerization of acrylic acid and its derivatives can proceed through various mechanisms, most commonly free-radical polymerization initiated by thermal or photochemical initiators. During such processes, side reactions or co-polymerizations can sometimes lead to undesirable outcomes like reactor fouling, as has been observed in the reaction of acrylic acid with myrcene (B1677589) under continuous-flow conditions. beilstein-journals.org The resulting polymers, such as poly(acrylic acid), have applications in diverse fields. rsc.org

Electronic and Steric Influence of the Fluorinated Phenyl Group

The 4-fluorophenyl substituent exerts significant electronic effects on the reactivity of both the acrylic acid moiety and the aromatic ring itself.

Fluorine is the most electronegative element, and its presence on the phenyl ring has a profound impact on the molecule's electronic properties.

Inductive Effect: Fluorine exerts a strong electron-withdrawing inductive effect (-I effect), pulling electron density towards itself through the sigma bonds. libretexts.org This effect decreases the electron density on the aromatic ring and is transmitted to the carboxylic acid group. ascent-acrylate.com

Acidity: The inductive withdrawal of electrons by the fluorine atom stabilizes the carboxylate anion formed upon deprotonation. By pulling electron density away from the carboxylate, the negative charge is dispersed, making the conjugate base more stable. libretexts.org This increased stability of the conjugate base leads to an increase in the acidity of the carboxylic acid, which is reflected in a lower pKa value compared to the non-fluorinated analogue, cinnamic acid. The pKa of this compound is reported to be 4.44. ascent-acrylate.com In general, the pKa-lowering effect of halogen substituents increases with electronegativity, making fluorine more effective than chlorine or bromine in this regard. libretexts.org

Table 2: Acidity Comparison

| Compound | Substituent at para-position | pKa | Effect of Substituent |

|---|---|---|---|

| Cinnamic Acid | -H | ~4.44 | Reference |

| This compound | -F | 4.44 ascent-acrylate.com | Increased acidity via -I effect |

The fluorinated phenyl ring can undergo substitution reactions, with the outcome directed by the combined influence of the fluorine atom and the acrylic acid side chain.

Electrophilic Aromatic Substitution (EAS): In EAS reactions, an electrophile attacks the electron-rich aromatic ring. uci.edumsu.edu Substituents on the ring determine the reaction rate and the position of the incoming electrophile.

Fluorine: As a halogen, fluorine is an ortho-, para-director due to its ability to donate a lone pair of electrons via resonance (+R effect), which stabilizes the intermediate carbocation (arenium ion) when attack occurs at these positions. However, its strong -I effect deactivates the ring towards electrophilic attack, making the reaction slower than with benzene (B151609). uci.edu

Acrylic Acid Group: The -CH=CH-COOH group is an electron-withdrawing group due to the carbonyl and its conjugation with the ring. It is a deactivating group and a meta-director. youtube.com

When both groups are present, their directing effects must be considered. The fluorine directs ortho and para to its position (C2, C4, and C6, with C4 already occupied), while the acrylic acid group directs meta to its position (C3 and C5). Therefore, electrophilic attack is most likely to occur at the positions ortho to the fluorine atom (C2 and C6), which are also meta to the acrylic acid group.

Nucleophilic Aromatic Substitution (NAS): NAS involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. This reaction is generally difficult for benzene derivatives unless the ring is activated by strong electron-withdrawing groups. youtube.com The fluorine atom itself can act as a leaving group (as fluoride, F⁻). The presence of the electron-withdrawing fluorine and the deactivating acrylic acid group makes the ring more susceptible to nucleophilic attack, particularly at the carbon atom bonded to the fluorine (C4). youtube.com

Photochemical Reactions and Excited State Dynamics

The journey of a this compound molecule after absorbing light is a rapid sequence of events dictated by its excited-state potential energy surfaces. Theoretical and experimental studies on substituted cinnamic acids have elucidated the relaxation mechanisms that these molecules can undergo. For derivatives like this compound, which has a substituent at the para position, the relaxation pathway is characterized by a dominant non-radiative decay. rsc.orgrsc.orgresearchgate.net This means that the energy absorbed by the molecule is primarily dissipated as heat rather than being emitted as light.

Calculations have shown that para-substituted derivatives, including the fluoro-substituted compound, have a pathway for non-radiative decay from the first singlet excited state (S₁) that does not have a significant energy barrier. rsc.orgrsc.orgresearchgate.net This contrasts with ortho and meta-substituted derivatives, which often exhibit an energy barrier in the S₁ state, leading to more pronounced fluorescence. rsc.orgrsc.orgresearchgate.net

Within molecules that contain both an electron-donating and an electron-accepting part, a process known as photoinduced intramolecular charge transfer (ICT) can occur upon excitation with light. In the case of this compound, the phenyl ring can act as an electron donor, while the acrylic acid moiety functions as an electron acceptor.

Upon photoexcitation, an electron can be transferred from the donor to the acceptor, leading to the formation of an excited state with a significant degree of charge separation. This ICT state is often more polar than the ground state and its stability is highly dependent on the polarity of the surrounding medium. The occurrence of ICT is a key factor influencing the fluorescence properties of a molecule, as the emission from the ICT state will have a different energy (and thus a different color) than the emission from the locally excited state.

The fluorescence of this compound is a direct reflection of its excited-state dynamics. As established by studies on similar compounds, the para-fluoro substitution leads to a less emissive molecule compared to its ortho and meta counterparts due to efficient non-radiative decay pathways. rsc.orgrsc.orgresearchgate.net

The emission properties of this compound are expected to be highly sensitive to the solvent environment, a phenomenon known as solvatochromism. In polar solvents, the charge-transfer character of the excited state would be stabilized, which can lead to a shift in the emission spectrum to longer wavelengths (a red shift). The magnitude of this shift can provide information about the change in dipole moment between the ground and excited states.

Emission spectra for substituted cinnamic acids have been recorded in solvents such as acetonitrile. rsc.org For this compound, while fluorescence is weak, its spectral characteristics in different solvents can offer valuable insights into the nature of its excited states.

The solid state can impose restrictions on molecular motion, which in turn can affect the excited-state decay pathways. For some molecules, this restriction can lead to an enhancement of fluorescence in the solid state compared to in solution, a phenomenon known as aggregation-induced emission.

Below is a table summarizing the expected photophysical behavior of this compound based on studies of para-substituted cinnamic acids.

| Property | Observation in this compound | Rationale |

| Fluorescence Intensity | Generally low | Dominant non-radiative decay pathway from the S₁ excited state due to the para-substitution. rsc.orgrsc.orgresearchgate.net |

| Solvatochromism | Expected to be significant | The polarity of the solvent can stabilize the intramolecular charge transfer (ICT) excited state, leading to shifts in the emission wavelength. |

| Excited State Lifetime | Calculated to be shorter than ortho and meta isomers | The absence of a significant energy barrier for non-radiative decay leads to a rapid depopulation of the excited state. rsc.orgrsc.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework and the environment of the fluorine atom within the 3-(4-fluoro-phenyl)-acrylic acid molecule. numberanalytics.compitt.edu

The ¹H NMR spectrum of this compound provides key information about the proton environments. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the olefinic protons of the acrylic acid moiety appear as distinct doublets. rsc.org The proton attached to the carbon adjacent to the carboxylic acid (α-proton) typically resonates at approximately 6.45 ppm, while the proton adjacent to the phenyl ring (β-proton) appears further downfield around 7.78 ppm. rsc.org This significant downfield shift for the β-proton is attributed to the deshielding effect of the aromatic ring and the electron-withdrawing carboxylic acid group.

The aromatic protons on the para-substituted phenyl ring exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. These protons typically appear in the range of 7.03 to 7.51 ppm. rsc.org The protons ortho to the fluorine atom often show a doublet of doublets pattern due to coupling with both the adjacent meta protons and the fluorine atom. The protons meta to the fluorine atom also display a similar coupling pattern. The carboxylic acid proton is often observed as a broad singlet, and its chemical shift can vary depending on concentration and solvent.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH=CH-COOH | 6.45 | d | 16.0 |

| Ph-CH=CH- | 7.78 | d | 16.0 |

| Aromatic H | 7.03-7.51 | m | - |

Data obtained in CDCl₃ at 400 MHz. rsc.org

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is typically the most downfield signal, appearing around 172.06 ppm. rsc.org The olefinic carbons of the acrylic acid moiety are observed at approximately 115.36 ppm (α-carbon) and 139.72 ppm (β-carbon). rsc.org

The carbon atoms of the fluorophenyl ring show distinct signals, with their chemical shifts influenced by the attached fluorine atom. The carbon directly bonded to the fluorine (C4) is significantly affected and typically resonates at a high field due to the strong electron-withdrawing nature of fluorine, often exhibiting a large one-bond carbon-fluorine coupling constant (¹JCF). The other aromatic carbons appear in the range of approximately 115.14 to 130.46 ppm. rsc.org The signals for the carbons ortho and meta to the fluorine atom are also split due to two-bond (²JCF) and three-bond (³JCF) coupling, respectively.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| -COOH | 172.06 |

| Ph-C | 130.38 |

| -CH=CH-COOH | 115.36 |

| Ph-CH=CH- | 139.72 |

| Aromatic C | 115.14-130.46 |

| Aromatic C-F | 161.74-164.20 |

Data obtained in CDCl₃ at 100 MHz. rsc.org

¹⁹F NMR spectroscopy is a highly sensitive technique specifically used to analyze the fluorine atom in this compound. wikipedia.org The fluorine-19 nucleus has a spin of 1/2 and 100% natural abundance, making it an excellent nucleus for NMR studies. wikipedia.org The chemical shift of the fluorine atom provides information about its electronic environment. For 4-fluorophenyl derivatives, the ¹⁹F signal typically appears in a specific region of the spectrum. For instance, the chemical shift for monofluorobenzene is around -113.15 ppm relative to CFCl₃. colorado.edu The exact chemical shift for this compound can be influenced by the acrylic acid substituent. The signal for the fluorine atom will be split into a multiplet due to coupling with the ortho and meta protons on the aromatic ring.

Advanced NMR techniques, such as two-dimensional (2D) NMR, provide further structural confirmation by revealing correlations between different nuclei. numberanalytics.com Experiments like Heteronuclear Single Quantum Coherence (HSQC) correlate proton and carbon signals, confirming the assignments made from the 1D spectra. Heteronuclear Multiple Bond Correlation (HMBC) experiments establish long-range correlations between protons and carbons, helping to piece together the molecular structure.

The analysis of coupling constants (J-values) provides valuable information about the geometry and connectivity of the molecule. The large coupling constant observed for the olefinic protons (around 16.0 Hz) is characteristic of a trans configuration of the double bond. rsc.org The coupling constants between the fluorine atom and the aromatic protons (JHF) and carbons (JCF) are also diagnostic. For example, the three-bond coupling between fluorine and the meta protons (³JHF) is typically in the range of 5-10 Hz. These coupling constants are crucial for the unambiguous assignment of the aromatic signals. ipb.ptnumberanalytics.com

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of this compound, providing information about its functional groups.

The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A strong, broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer. The carbonyl (C=O) stretching vibration of the carboxylic acid appears as a strong, sharp peak around 1680 cm⁻¹. The C=C stretching vibration of the acrylic double bond is observed near 1620 cm⁻¹. The C-F stretching vibration of the fluorophenyl group gives rise to a strong absorption band in the region of 1270 cm⁻¹. The out-of-plane bending vibrations of the aromatic C-H bonds are also visible in the fingerprint region of the spectrum.

Table 3: FTIR Spectroscopic Data for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O Stretch | ~1680 |

| Alkene | C=C Stretch | ~1620 |

| Fluoroaromatic | C-F Stretch | ~1270 |

Mass Spectrometry (MS)nist.gov

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of this compound. It is also instrumental in obtaining structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used method for the analysis of this compound. nih.gov Due to the compound's polarity and relatively low volatility, derivatization is often necessary to convert the carboxylic acid into a more volatile ester, such as a methyl or pentafluorobenzyl ester, before analysis. nih.gov

Once introduced into the instrument, the compound is separated from other components by the gas chromatograph and then ionized. The resulting mass spectrum serves as a chemical fingerprint. The electron ionization (EI) mass spectrum of underivatized this compound is characterized by a prominent molecular ion peak and specific fragment ions that aid in its identification. nist.gov

Below is a table of significant peaks observed in the GC-MS analysis of this compound from the NIST Mass Spectrometry Data Center. nih.gov

| NIST Number | Library | m/z Top Peak | m/z 2nd Highest | m/z 3rd Highest |

| 135460 | Main Library | 166 | 101 | 165 |

| 342668 | Main Library | 114 | 166 | 165 |

Table 1: GC-MS Peak Data for this compound. nih.gov

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous determination of the elemental formula of this compound. nih.gov By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. nih.govbrazilianjournals.com.br This high precision is essential for confirming the identity of the compound in complex matrices and for verifying the products of chemical synthesis. rsc.org Techniques such as LC-MS using high-resolution analyzers like Orbitrap or TOF are commonly employed. nih.govnih.gov

The table below shows predicted high-resolution mass data for various adducts of this compound.

| Adduct | Mass to Charge Ratio (m/z) | Predicted Collision Cross Section (CCS) (Ų) |

| [M+H]⁺ | 167.05029 | 130.7 |

| [M+Na]⁺ | 189.03223 | 139.0 |

| [M-H]⁻ | 165.03573 | 132.0 |

| [M+NH₄]⁺ | 184.07683 | 150.6 |

| [M]⁺ | 166.04246 | 128.7 |

Table 2: Predicted High-Resolution Mass Spectrometry Data. uni.lu

X-ray Crystallography and Solid-State Structural Analysisnih.govnih.gov

The formal chemical name, (2E)-3-(4-fluorophenyl)prop-2-enoic acid, explicitly indicates the stereochemistry around the carbon-carbon double bond. nih.gov The "(E)" designation (from the German entgegen, meaning "opposite") signifies that the higher-priority substituents on each carbon of the double bond—the phenyl ring and the carboxylic acid group—are on opposite sides. This corresponds to a trans configuration, which is generally more thermodynamically stable than the alternative Z (cis) isomer.

X-ray crystallography provides unequivocal proof of this E-configuration. scielo.org.za By precisely mapping the coordinates of each atom, the resulting crystal structure visually confirms that the molecule adopts a planar conformation with the phenyl and carboxyl groups positioned across the double bond from each other. scielo.org.za

In the solid state, molecules of this compound are held together by a network of non-covalent intermolecular forces. X-ray crystallography is essential for elucidating these interactions, which dictate the crystal packing and influence the material's physical properties.

The most significant intermolecular interaction is hydrogen bonding. The carboxylic acid group of one molecule forms strong hydrogen bonds with the carboxylic acid group of an adjacent molecule. This typically results in the formation of a centrosymmetric dimer, a common structural motif for carboxylic acids. researchgate.net

| Property | Value | Source |

| Hydrogen Bond Donor Count | 1 | Computed by Cactvs 3.4.8.18 (PubChem release 2025.04.14) nih.gov |

| Hydrogen Bond Acceptor Count | 3 | Computed by Cactvs 3.4.8.18 (PubChem release 2025.04.14) nih.gov |

Table 3: Computed Hydrogen Bonding Properties. nih.gov

Crystal Packing Analysis and Lattice Structures

A comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), was conducted to obtain detailed information on the crystal packing and lattice structure of this compound. Despite extensive efforts, no specific experimental single-crystal X-ray diffraction data for the parent compound, this compound, was found to be publicly available at the time of this review.

Crystallographic studies are fundamental to understanding the solid-state structure of a compound. Such analyses provide precise measurements of unit cell dimensions, space group symmetry, and the arrangement of molecules within the crystal lattice. This information is crucial for elucidating intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the material's physical properties, including melting point, solubility, and stability.

While detailed crystallographic data exists for various derivatives of this compound, such as its esters and amides, this information is outside the strict scope of this article, which is focused solely on the parent compound. The absence of a published crystal structure for this compound prevents a detailed discussion of its specific crystal packing and the creation of corresponding data tables for its lattice parameters and hydrogen bond geometries.

Further research involving the synthesis of single crystals of this compound and their analysis by X-ray diffraction would be required to determine its crystal structure and enable a thorough examination of its solid-state architecture.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of molecules like 3-(4-fluoro-phenyl)-acrylic acid.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. dergipark.org.tr It is employed to determine the ground-state energy and electron density of a molecule, from which various properties can be derived. researchgate.netresearchgate.net A key application of DFT is the calculation of Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilic reactivity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting areas susceptible to electrophilic attack. dergipark.org.tr The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical stability and reactivity of a molecule. A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. dergipark.org.trajchem-a.com For instance, the HOMO-LUMO energy gap for the parent acrylic acid molecule has been calculated to be 5.545 eV, which indicates a significant charge transfer interaction capability. dergipark.org.trresearchgate.net In a related fluorinated compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, DFT calculations yielded a HOMO-LUMO gap of 4.4815 eV. ajchem-a.com These values provide a baseline for understanding the electronic behavior of this compound.

Table 1: Calculated Frontier Orbital Energies and Energy Gap for Related Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Source |

| Acrylic Acid | - | - | 5.545 | dergipark.org.trresearchgate.net |

| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole | -6.5743 | -2.0928 | 4.4815 | ajchem-a.com |

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum energy state on the potential energy surface. dergipark.org.truomphysics.net For this compound, this involves determining the optimal bond lengths, bond angles, and dihedral angles. The presence of the phenyl ring and the acrylic acid moiety allows for different spatial orientations, or conformations. Conformational analysis systematically explores these different arrangements to identify the most energetically favorable conformers. The planarity of the acrylic acid and phenyl groups, and the rotational barrier around the single bond connecting them, are key aspects investigated in such an analysis.

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. uomphysics.net For this compound, this includes:

Vibrational Frequencies: Theoretical calculations of infrared (IR) and Raman spectra can help in the assignment of experimental vibrational bands to specific molecular motions.

NMR Chemical Shifts: Proton (¹H) and Carbon-13 (¹³C) NMR chemical shifts can be calculated and are valuable for structural elucidation. Comparing calculated shifts with experimental spectra aids in confirming the molecular structure and conformation. uomphysics.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov An MD simulation calculates the trajectory of each particle by numerically solving Newton's equations of motion. nih.govmdpi.com For this compound, MD simulations could be used to:

Explore conformational changes and flexibility of the molecule in different environments, such as in a solvent or interacting with a biological macromolecule.

Study its interaction and binding with other molecules, for example, its potential to act as a monomer in polymerization reactions or its binding affinity to a protein target. mdpi.com

Simulate the molecule's behavior at interfaces, which can be relevant for applications in materials science.

MD simulations provide a dynamic picture of the molecule, offering insights into processes that occur over time, which are not captured by static quantum chemical calculations. nih.gov

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity or a physical property. nih.gov Cheminformatics involves the use of computational methods to analyze and manage large sets of chemical data.

For a series of derivatives of this compound, a QSAR study would involve:

Data Set Generation: Synthesizing or computationally generating a series of related molecules with varying substituents.

Descriptor Calculation: Calculating various molecular descriptors for each molecule, which are numerical representations of their structural, physical, or chemical properties.

Model Development: Using statistical methods to build a mathematical equation that correlates the descriptors with the observed activity.

Such models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with desired properties. nih.gov

Hammett analysis is a specific type of linear free-energy relationship used to investigate the electronic effects of substituents on the reactivity of aromatic compounds. viu.ca The Hammett equation is given by:

log(K/K₀) = ρσ

where:

K is the equilibrium constant for a reaction of a substituted aromatic compound.

K₀ is the equilibrium constant for the reaction of the unsubstituted parent compound.

ρ (rho) is the reaction constant, which depends on the nature of the reaction but not on the substituent.

σ (sigma) is the substituent constant, which depends only on the specific substituent and its position (meta or para). viu.ca

For this compound, the fluorine atom is a substituent on the phenyl ring. By comparing the acidity (pKa) of this compound to that of the unsubstituted 3-phenyl-acrylic acid (cinnamic acid), the Hammett σ value for the para-fluoro substituent can be used to quantify its electron-withdrawing or electron-donating effect on the acidity of the carboxylic acid group. viu.caresearchgate.net This analysis provides a quantitative measure of how the fluorine atom influences the electronic properties and reactivity of the molecule.

Topological Descriptors and Physicochemical Property Predictions (e.g., TPSA, LogP)

Topological descriptors are numerical values derived from the molecular structure that quantify various aspects of a molecule's topology, including its size, shape, and the presence of heteroatoms. These descriptors are instrumental in the prediction of physicochemical properties, which in turn are crucial for understanding the behavior of a compound in various chemical and biological systems. Two of the most significant descriptors are the Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP).

The LogP value, the logarithm of the partition coefficient between n-octanol and water, is a well-established measure of a molecule's lipophilicity or hydrophobicity. This parameter influences a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. A LogP value for (2E)-3-(4-fluorophenyl)acrylic acid has been reported to be 2.38.

A summary of the predicted physicochemical properties for this compound and related compounds is presented in the table below.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP | TPSA (Ų) |

| (2E)-3-(4-fluorophenyl)acrylic acid | C₉H₇FO₂ | 166.15 | 2.38 | 37.3 (estimated) |

| 3-(4-Fluorophenyl)propionic acid | C₉H₉FO₂ | 168.16 | 1.6 | 37.3 nih.gov |

| Ethyl (E)-3-(4-fluorophenyl)acrylate | C₁₁H₁₁FO₂ | 194.20 | 3.1 nih.gov | 26.3 nih.gov |

| Butyl (E)-3-(4-fluorophenyl)acrylate | C₁₃H₁₅FO₂ | 222.25 | 3.6 nih.gov | 26.3 nih.gov |

Data for (2E)-3-(4-fluorophenyl)acrylic acid is based on available information for the compound and estimates from closely related structures.

Kinetic Isotope Effect (KIE) Computations for Reaction Mechanism Elucidation

While specific computational studies on the Kinetic Isotope Effect (KIE) for reactions involving this compound are not extensively documented in the reviewed literature, the principles of KIE computations offer a powerful theoretical tool for elucidating potential reaction mechanisms. The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.

The theoretical basis for the KIE lies in the differences in the zero-point vibrational energies of bonds involving different isotopes. A bond to a heavier isotope has a lower zero-point energy, making it stronger and requiring more energy to break. Consequently, reactions that involve the breaking of such a bond in the rate-determining step will proceed more slowly, leading to a KIE value greater than one.

Computational chemistry allows for the modeling of transition states of proposed reaction pathways. By calculating the vibrational frequencies of the reactants and the transition state for both the isotopically light and heavy species, the KIE can be predicted. The magnitude of the calculated KIE can then be compared with experimental values to support or refute a proposed mechanism.

For a hypothetical reaction of this compound, such as an addition to the acrylic double bond or a reaction at the carboxylic acid group, KIE computations could be employed to understand the nature of the transition state. For instance, if a proton transfer from the carboxylic acid is the rate-limiting step, substituting the acidic proton with deuterium (B1214612) would be expected to result in a significant primary KIE. Computational models can predict the magnitude of this effect, providing insight into the geometry of the transition state.

Applications in Advanced Materials Science

Polymer Chemistry and Functional Polymer Design

While direct polymerization of 3-(4-Fluoro-phenyl)-acrylic acid is not extensively documented in widely available literature, the functionalities of its constituent parts—the acrylic acid group and the fluorinated phenyl ring—suggest its potential as a valuable monomer in the synthesis of functional polymers. The principles of polymer chemistry allow for the incorporation of such monomers to impart specific characteristics to the resulting polymer chains.

The unique combination of a hydrophobic fluorinated group and a hydrophilic carboxylic acid group in this compound makes it an interesting candidate for the development of specialty coatings. Such amphiphilic character could be utilized to create coatings with tailored surface properties, such as controlled wettability and adhesion. In advanced polymer systems, the incorporation of this monomer could lead to materials with low surface energy, a desirable characteristic for applications requiring anti-fouling or self-cleaning properties. Furthermore, the reactive carboxylic acid group can be used to form cross-linked networks, enhancing the mechanical strength and durability of the resulting polymer systems.

Liquid Crystal Materials

The field of liquid crystals has seen significant advancements through the strategic incorporation of fluorine atoms into mesogenic molecules. The introduction of fluorine can have a profound impact on the mesophase behavior and electro-optical properties of liquid crystalline materials. While specific studies on the direct use of this compound in liquid crystal compositions are not widely reported, the behavior of structurally similar fluorinated cinnamic acid derivatives provides valuable insights into its potential applications.

This compound can be envisioned as a component in the synthesis of more complex liquid crystal molecules. The rigid phenyl ring and the acrylic acid group can form part of the mesogenic core or a terminal group. The carboxylic acid function allows for esterification reactions with other mesogenic moieties containing hydroxyl groups, thereby integrating the fluorinated phenyl acrylate (B77674) unit into a larger liquid crystalline structure. The presence of the double bond in the acrylic group also opens up the possibility of creating polymer-stabilized liquid crystals, where the monomer is polymerized in situ within a liquid crystal host.

The substitution of a hydrogen atom with a fluorine atom on the phenyl ring is known to have several significant effects on the properties of liquid crystals. biointerfaceresearch.com

Mesophase Behavior: Lateral fluoro-substitution, as in the case of this compound, often leads to a reduction in the melting point and clearing point (the temperature at which the material transitions from a liquid crystalline phase to an isotropic liquid). biointerfaceresearch.com This can be advantageous for creating liquid crystal mixtures that are operational over a wider temperature range. The introduction of a lateral fluorine atom can also influence the type of mesophase formed, potentially favoring or destabilizing certain smectic or nematic phases. For instance, in some systems, lateral fluoro-substitution has been observed to enhance the stability of tilted smectic phases. biointerfaceresearch.com

Electro-Optical Properties: The high electronegativity of the fluorine atom introduces a strong dipole moment perpendicular to the long axis of the molecule. This lateral dipole can significantly influence the dielectric anisotropy of the liquid crystal. A negative dielectric anisotropy is often enhanced by such substitutions, which is a crucial property for vertically aligned (VA) liquid crystal displays (LCDs). biointerfaceresearch.com The modification of the dielectric properties directly impacts the electro-optical switching behavior of the liquid crystal device, affecting parameters such as the threshold voltage and response time.

The following table summarizes the expected impact of incorporating a this compound moiety into a liquid crystal molecule, based on general observations for fluorinated mesogens.

| Property | Expected Impact of 4-Fluoro-Substitution | Rationale |

| Mesophase Stability | Decrease in transition temperatures (melting and clearing points) | The lateral fluorine atom can disrupt molecular packing, leading to lower thermal stability of the mesophases. |

| Mesophase Type | Potential to favor or destabilize specific smectic or nematic phases | The steric and dipolar effects of the fluorine atom can influence the preferred molecular arrangement. |

| Dielectric Anisotropy | Enhancement of negative dielectric anisotropy | The strong lateral dipole moment introduced by the C-F bond contributes to a larger negative value. |

| Viscosity | Potential for lower viscosity | The introduction of fluorine can sometimes lead to a reduction in intermolecular interactions, resulting in lower viscosity. |

Supramolecular Chemistry and Crystal Engineering

Rational Design and Self-Assembly of Supramolecular Architectures

The rational design of supramolecular architectures relies on the predictable self-assembly of molecular components. In the case of 3-(4-Fluoro-phenyl)-acrylic acid and related compounds, the carboxylic acid moiety is a primary driver of self-assembly, readily forming robust hydrogen-bonded dimers. This predictable interaction, known as a supramolecular synthon, provides a foundational element for building more complex structures.

The presence of the fluorine atom on the phenyl ring introduces further possibilities for directed interactions. Fluorine can participate in weaker hydrogen bonds (C-H···F) and other electrostatic interactions, which can influence the packing of molecules in the solid state and guide the formation of specific crystalline architectures. By strategically combining these interactions, researchers can design and synthesize multi-dimensional supramolecular structures with desired topologies and properties. The acrylic double bond also presents opportunities for photochemical reactions within the crystal lattice, allowing for solid-state polymerizations.

Host-Guest Interactions and Inclusion Complex Formation

While direct evidence of this compound forming traditional host-guest inclusion complexes is not extensively documented, the principles of host-guest chemistry are relevant to its interactions in supramolecular systems. For instance, the formation of co-crystals, where this compound is co-crystallized with other molecules, can be viewed as a form of host-guest interaction in the solid state.

A pertinent strategy in this area is the use of macrocyclic hosts like cyclodextrins to encapsulate guest molecules. unito.it For example, studies have shown that cyclodextrins can form inclusion complexes with small organic molecules, effectively shielding them and altering their physical properties. unito.it This concept has been applied to improve the stability of corrosion inhibitors in coatings by forming complexes with methyl-β-cyclodextrin. unito.it While not directly involving this compound, this research highlights a potential avenue for its application in host-guest systems.

Furthermore, the phenyl-perfluorophenyl polar-π interaction is a key driving force in forming host-guest complexes. nih.govpolimi.it The encapsulation of phenyl and perfluorophenyl guests within a synthetic host like cucurbit alfa-chemistry.comuril (CB alfa-chemistry.com) can significantly enhance the binding affinity, leading to the formation of stable heteroternary complexes. nih.govpolimi.it This demonstrates the potential for fluorinated aromatic compounds like this compound to participate in strong, specific interactions within a host cavity.

Development of Luminescent Supramolecular Systems

The development of luminescent supramolecular systems is a burgeoning area of research, and fluorinated acrylic acid derivatives can play a role. The incorporation of fluorophores into self-assembling systems can lead to materials with interesting photophysical properties, such as aggregation-induced emission (AIE) or tunable fluorescence.

For example, supramolecular systems based on other acrylic acid derivatives, such as 2-cyano-3(4-(diphenylamino)phenyl) acrylic acid, have been shown to form luminescent host systems. rsc.org The inclusion of different guest molecules (amines) into the host matrix resulted in shifts in the solid-state luminescence. rsc.org This illustrates how the supramolecular assembly of acrylic acid-based compounds can be used to create materials with responsive luminescent properties.

The general principle involves controlling the intermolecular stacking of fluorophores through self-assembly, which in turn governs the emission properties. By designing systems where the assembly and disassembly can be controlled by external stimuli, it is possible to create dynamic and switchable fluorescent materials. nih.gov

Exploration of Robust Supramolecular Synthons in Crystal Structures

A supramolecular synthon is a structural unit within a supramolecule that can be formed and/or assembled by known or conceivable synthetic operations involving intermolecular interactions. The study of these synthons is central to crystal engineering, as their reliability allows for the prediction and design of crystal structures.

In the context of this compound, the carboxylic acid dimer is a highly robust and predictable supramolecular synthon. This O-H···O hydrogen-bonded motif is a common feature in the crystal structures of carboxylic acids. Beyond this primary synthon, the fluorine atom can participate in a variety of weaker, yet influential, interactions. These can include C-H···F hydrogen bonds and π-π stacking interactions, where the electron-withdrawing nature of the fluorine atom polarizes the phenyl ring.

Role in Advanced Organic Synthesis and Building Block Applications

Precursor in the Synthesis of Complex Molecules

3-(4-Fluoro-phenyl)-acrylic acid serves as a key precursor in the multi-step synthesis of elaborate molecular architectures. Its utility stems from the reactivity of both its carbon-carbon double bond and its carboxylic acid group. The double bond can readily participate in various addition reactions, such as Diels-Alder cycloadditions, to form complex cyclic structures. The carboxylic acid moiety can be converted into a range of functional groups, including esters, amides, and acid chlorides, which are themselves intermediates for further transformations.

A common method for preparing this compound and its derivatives is the Knoevenagel condensation, which involves the reaction of an appropriate aldehyde (in this case, 4-fluorobenzaldehyde) with malonic acid. brazilianjournals.com.br This straightforward synthesis makes it a readily accessible starting material for more advanced applications.

The versatility of acrylic acid derivatives is well-documented; they are widely employed in the development of novel bioactive molecules. brazilianjournals.com.br For instance, derivatives of this compound can be utilized in the synthesis of specialized materials like liquid crystals through esterification reactions. nih.gov Its role as a fundamental building block is crucial in medicinal chemistry, where it contributes to the development of targeted therapies by providing a robust scaffold for modification.

Table 1: Synthesis Methods for this compound Derivatives

| Reaction Type | Reactants | Conditions | Product Type | Reference |

| Knoevenagel Condensation | 4-fluorobenzaldehyde (B137897), Malonic acid | Pyridine (B92270), Ultrasound irradiation or Reflux | 3-(4-fluorophenyl)acrylic acid | brazilianjournals.com.br |

| Esterification | This compound, Alcohol | Acid catalyst | Ester derivative | nih.govnih.gov |

Intermediate for Optically Active Compounds

Asymmetric synthesis, which selectively produces one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry, as different enantiomers can have vastly different biological effects. slideshare.net this compound and its close analogues are valuable intermediates in the synthesis of optically active compounds, particularly chiral amino acids.

A key strategy involves the asymmetric hydrogenation of α-amido-cinnamic acid derivatives, which can be prepared from precursors like this compound. This reaction, often catalyzed by a chiral transition-metal complex, introduces a stereocenter with high enantiomeric excess, leading to the formation of optically pure amino acid derivatives. These fluorinated amino acids are crucial building blocks for creating peptides and other pharmaceuticals with improved properties. The synthesis of optically active sulfur-containing compounds has also been explored using related fluorinated starting materials, highlighting the broad applicability of these intermediates in asymmetric synthesis. researchgate.net

Table 2: Applications in Asymmetric Synthesis

| Application | Key Reaction | Resulting Compound Class | Significance | Reference |

| Chiral Amino Acid Synthesis | Asymmetric Hydrogenation | Optically Active Fluorinated Phenylalanines | Building blocks for pharmaceuticals with enhanced biological properties. | slideshare.net |

| Chiral Sulfur Compound Synthesis | Asymmetric transformations | Optically Active Sulfur(IV) Compounds | Development of novel chiral ligands and materials. | researchgate.net |

Building Block for Heterocyclic Systems

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are ubiquitous in medicinal chemistry. This compound is an excellent starting material for constructing a variety of these important ring systems, particularly those containing nitrogen, such as pyrazoles and pyrimidines. slideshare.net

The α,β-unsaturated carbonyl system of the acrylic acid is a key feature that enables its use in cyclization reactions. For example, it can be used to synthesize chalcones, which are precursors to pyrimidine-pyrazole heterocycles. researchgate.net Furthermore, carboxylic acids, including acrylic acids, can undergo tandem reactions to form other heterocyclic structures like 2,5-substituted 1,3,4-oxadiazoles, which are recognized as important scaffolds in drug discovery. acs.orgacs.org

Pyrazoles and their fused derivatives, such as pyrazolo[3,4-d]pyrimidines, are known to possess a wide range of biological activities, including anticancer and anti-inflammatory properties. nih.govekb.egglobalresearchonline.net The ability to incorporate the 4-fluorophenyl group into these heterocyclic systems makes this compound a valuable building block for developing new therapeutic agents. nih.gov

Table 3: Heterocyclic Systems Derived from Acrylic Acid Scaffolds

| Heterocycle Class | Synthetic Approach | Potential Biological Activity | Reference |

| Pyrimidine-Pyrazoles | Oxidative cyclization of chalcone (B49325) precursors | Antimicrobial, Antifungal | researchgate.net |

| 1,3,4-Oxadiazoles | Cobalt-catalyzed three-component tandem reaction | Broad therapeutic potential (bioisosteres) | acs.orgacs.org |

| Pyrazolo[3,4-d]pyrimidines | Cyclization reactions with hydrazine (B178648) derivatives | Anticancer, Anti-inflammatory (COX inhibition) | nih.govekb.eg |

Design and Synthesis of Enzyme Inhibitors and Molecular Probes

The fluorinated phenyl and acrylic acid moieties of this compound make it an attractive scaffold for the design of enzyme inhibitors and molecular probes. The fluorine atom can enhance binding affinity to target proteins through favorable electrostatic interactions and can block metabolic degradation, thereby improving the pharmacokinetic profile of a drug candidate.

Derivatives of fluorinated phenylacrylic acids have been shown to inhibit cancer cell proliferation. The heterocyclic systems synthesized from this building block are particularly prominent as enzyme inhibitors. For example, pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. nih.gov Other pyrazole-based compounds have shown activity as tubulin polymerization inhibitors and inhibitors of Epidermal Growth Factor Receptor (EGFR) kinases, both of which are critical targets in cancer therapy. nih.govnih.gov The synthesis of butenolides from related precursors also points to potential applications in creating enzyme inhibitors, given the butenolide scaffold's known biological activities. acs.org This demonstrates that this compound serves as a valuable starting point for generating libraries of compounds to be screened for specific enzyme-inhibiting properties.

Table 4: Enzyme Targets for Derivatives

| Target Enzyme/Process | Derived Scaffold | Therapeutic Area | Reference |

| Cyclooxygenase (COX-2) | Pyrazolo[3,4-d]pyrimidine | Anti-inflammatory | nih.gov |

| Tubulin Polymerization | Diaryl Pyrazole | Anticancer | nih.gov |

| EGFR Kinases | Quinazoline, Pyrazolo[3,4-d]pyrimidine | Anticancer | nih.govnih.gov |

| Various (Cancer Cell Proliferation) | Phenylacrylic Acid Derivatives | Anticancer |

Future Research Directions and Emerging Trends

Development of Eco-Friendly and Sustainable Synthetic Methodologies

The chemical industry's shift towards green chemistry is a primary driver for innovation in synthetic methodologies. The goal is to develop processes that are not only efficient but also minimize environmental impact.

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to heat reactions, often leading to dramatically reduced reaction times, increased yields, and higher purity products compared to conventional heating methods. at.ua For acrylic acid derivatives, microwave irradiation has been successfully used to accelerate condensation reactions, such as the Doebner and Knoevenagel condensations, often under solvent-free conditions. researchgate.net One study demonstrated that using ultrasound irradiation, another green technique, for the Knoevenagel synthesis of (E)-3-(4-fluorophenyl)acrylic acid significantly cut reaction times and improved the yield to 55% compared to 30% with traditional reflux methods. brazilianjournals.com.br These methods reduce energy consumption and the need for hazardous solvents, aligning with the principles of green chemistry. nih.gov

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch reactors, including superior heat and mass transfer, enhanced safety for handling hazardous intermediates, and the potential for seamless process automation and scalability. The polymerization of acrylic monomers in flow reactors allows for precise control over reaction conditions, leading to polymers with well-defined properties. google.com This methodology is particularly promising for the large-scale, controlled synthesis of polymers derived from 3-(4-fluoro-phenyl)-acrylic acid, ensuring consistent product quality. google.com

Table 1: Comparison of Synthetic Methodologies for (E)-3-(4-fluorophenyl)acrylic acid

| Methodology | Conditions | Yield | Key Advantages | Reference |

|---|---|---|---|---|

| Conventional Reflux | Knoevenagel condensation with malonic acid in pyridine (B92270) | 30% | Traditional, well-established method | brazilianjournals.com.br |

| Ultrasound Irradiation | Knoevenagel condensation with malonic acid in pyridine | 55% | Reduced reaction time, increased yield, energy efficient | brazilianjournals.com.br |

Exploitation of Novel Biocatalytic Systems for Stereoselective Transformations

Biocatalysis, the use of natural catalysts like enzymes, is a powerful tool for performing highly specific chemical transformations under mild, environmentally benign conditions.

The development of novel biocatalytic systems is a key area of research for producing chiral molecules. For instance, phenylalanine ammonia (B1221849) lyases (PALs) have been employed for the asymmetric amination of cinnamic acid derivatives to produce enantiomerically pure non-natural amino acids. researchgate.netrsc.org An intensified process using a PAL from a cyanobacterium in an ammonium (B1175870) carbamate (B1207046) buffer has been developed for producing various halophenylalanines from their corresponding acrylic acids with high yields and excellent enantiomeric excess (≥ 98%). researchgate.netrsc.org Furthermore, engineered strains of microorganisms like Rhodococcus are being designed to act as biocatalysts for the production of acrylic acid and other acrylic monomers from acrylamide, demonstrating the potential to create tailored biocatalytic routes for specific target molecules. nih.gov These approaches offer a sustainable pathway to valuable, stereochemically pure derivatives of this compound.

Rational Design of Advanced Derivatives for Specific Molecular Interactions